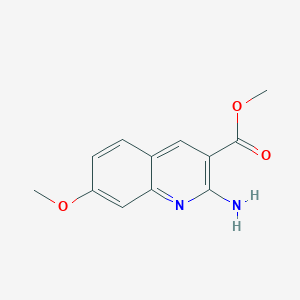
1,2,3,4-Tetrahydroquinoline-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydroquinoline-7-carbonitrile is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-7-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride. This reaction typically occurs under reflux conditions and yields the desired tetrahydroquinoline derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in large-scale production.
化学反应分析
Types of Reactions: 1,2,3,4-Tetrahydroquinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Amino-tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学研究应用
1,2,3,4-Tetrahydroquinoline-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of neurodegenerative diseases and cancer due to its ability to interact with specific molecular targets.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments
作用机制
The mechanism of action of 1,2,3,4-tetrahydroquinoline-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been identified as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma, which plays a role in the regulation of immune responses and inflammation . The compound’s ability to inhibit this receptor makes it a potential therapeutic agent for autoimmune diseases and certain cancers.
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure but lacks the nitrile group.
Quinoline: An oxidized form of tetrahydroquinoline with a fully aromatic structure.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.
Uniqueness: 1,2,3,4-Tetrahydroquinoline-7-carbonitrile is unique due to the presence of the nitrile group at the 7th position, which enhances its chemical reactivity and potential for diverse applications. This structural feature distinguishes it from other tetrahydroquinoline derivatives and contributes to its specific biological activities and synthetic utility .
属性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydroquinoline-7-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6,12H,1-2,5H2 |
InChI 键 |
YJXRKDMZIHVQDF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=C(C=C2)C#N)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


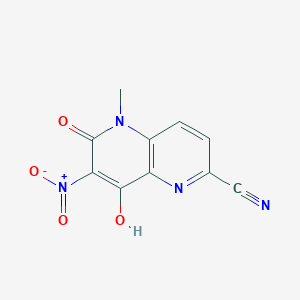
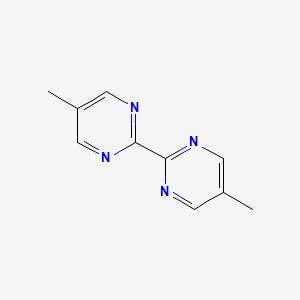
![(2-Phenylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B13659174.png)
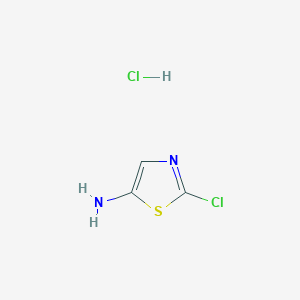
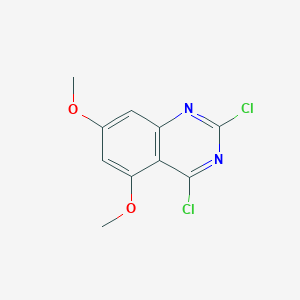
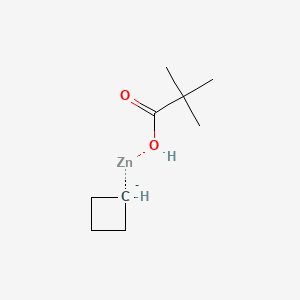
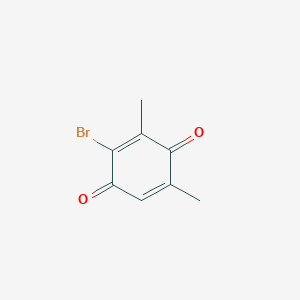


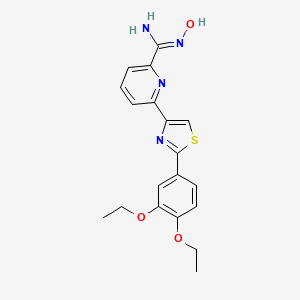
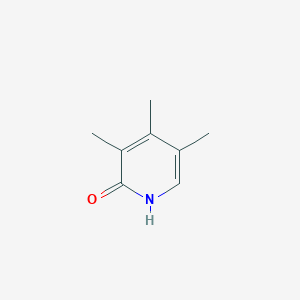
![3-Chloroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13659233.png)

